molecular formula C12H15NO2 B372923 3-Methyl-2-butenylphenylcarbamate

3-Methyl-2-butenylphenylcarbamate

Cat. No.: B372923
M. Wt: 205.25g/mol
InChI Key: NTMVLXFTQLVNAQ-UHFFFAOYSA-N
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Description

3-Methyl-2-butenylphenylcarbamate (CAS: 105902-61-2) is a carbamate derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure comprises a phenyl ring linked to a carbamate group (–NH–CO–O–) and a branched 3-methyl-2-butenyl chain (prenyl group). This compound is synthesized via the reaction of α-terpineol (a terpene alcohol) with phenyl isocyanate in the presence of HCl as a catalyst, followed by chromatographic purification . Carbamates are widely studied for their biological activities, including insecticidal, herbicidal, and pharmacological properties, owing to their structural versatility and stability.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25g/mol

IUPAC Name

3-methylbut-2-enyl N-phenylcarbamate

InChI

InChI=1S/C12H15NO2/c1-10(2)8-9-15-12(14)13-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

NTMVLXFTQLVNAQ-UHFFFAOYSA-N

SMILES

CC(=CCOC(=O)NC1=CC=CC=C1)C

Canonical SMILES

CC(=CCOC(=O)NC1=CC=CC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Butan-2-yl (3-Chlorophenyl)carbamate (CAS: 2164-13-8)

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • The sec-butyl chain (butan-2-yl) introduces steric bulk, which may influence binding affinity to biological targets. Applications: Used as a herbicide and intermediate in agrochemical synthesis .

Methyl (3-Hydroxyphenyl)carbamate (CAS: 13683-89-1)

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Lower molecular weight and simpler structure compared to 3-methyl-2-butenylphenylcarbamate, resulting in reduced lipophilicity (log k ≈ 1.2 via HPLC) . Applications: Intermediate in pharmaceutical synthesis and polymer chemistry.

4-Chloro-2-{[(Substituted Phenyl)Amino]Carbonyl}Phenyl Alkyl Carbamates

  • Examples : Compounds 4a–i , 5a–i , and 6a–i (as per Ferriz et al. ).
  • Key Features :
    • Chlorine substituents on the phenyl ring enhance metabolic stability and electron-withdrawing effects.
    • Alkyl chains (e.g., methyl, ethyl) influence lipophilicity, with calculated log k values ranging from 1.8 to 3.5 .
    • Applications: Investigated for antifungal and anticancer activities.

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Halogenation : Chlorine (e.g., in butan-2-yl (3-chlorophenyl)carbamate) increases lipophilicity and resistance to enzymatic degradation, enhancing herbicidal potency . In contrast, hydroxyl groups (e.g., methyl (3-hydroxyphenyl)carbamate) improve solubility but reduce membrane permeability .

Lipophilicity and Pharmacokinetics

A comparative HPLC study of carbamates revealed the following trends:

Compound log k (Lipophilicity) Molecular Weight Key Substituent
3-Methyl-2-butenylphenylcarbamate ~2.9 (estimated) 205.25 Prenyl chain
Butan-2-yl (3-chlorophenyl)carbamate ~3.1 227.69 Chlorophenyl
Methyl (3-hydroxyphenyl)carbamate 1.2 167.16 Hydroxyphenyl
4-Chloro-2-carbamates (e.g., 4a) 2.8–3.5 280–320 Chloro + alkyl

Note: Higher log k values correlate with greater membrane permeability and prolonged half-life .

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